molecular formula C13H9ClN2S B8797978 1-Chloro-4-(4-methylthiophen-2-yl)phthalazine

1-Chloro-4-(4-methylthiophen-2-yl)phthalazine

Cat. No.: B8797978
M. Wt: 260.74 g/mol
InChI Key: XUWXOQTUXOHGMN-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylthiophen-2-yl)phthalazine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

1-chloro-4-(4-methylthiophen-2-yl)phthalazine

InChI

InChI=1S/C13H9ClN2S/c1-8-6-11(17-7-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3

InChI Key

XUWXOQTUXOHGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dichlorophthalazine (1.40 g, 7.03 mmol), 4-methylthiophen-2-ylboronic acid (999 mg, 7.03 mmol), and PdCI2(DPPF)(721 mg, 985 μmol) were added into a sealed tube. The tube was purged with Argon. Then sodium carbonate (2.0 M in water)(7.74 ml, 15.5 mmol) and 1,4-dioxane (35.2 ml, 7.03 mmol) were added. The tube was sealed, stirred at rt for 5 min, and placed in a preheated oil bath at 110° C. After 1 h, LC-MS showed product and byproduct (double coupling), and SM dichlorophthalazine. The reaction was cooled to rt, filtered through a pad of celite with an aid of EtOAc, concentrated, and loaded onto column. The product was purified by column chromatography using Hex to remove the top spot, then 80:20 Hex:EtOAc to collect the product. The product, 1-chloro-4-(4-methylthiophen-2-yl)phthalazine was obtained as yellow solid. LC-MS showed that the product was contaminated with a small amount of SM dichlorophthalazine and biscoupling byproduct. MS m/z=261 [M+1]+. Calcd for C13H9ClN2S: 260.12.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
999 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCI2(DPPF)
Quantity
721 mg
Type
reactant
Reaction Step One
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,4-Dichlorophthalazine (1.40 g, 7.03 mmol), 4-methylthiophen-2-ylboronic acid (999 mg, 7.03 mmol), and PdCl2(DPPF)(721 mg, 985 μmol) were added into a sealed tube. The tube was purged with Argon. Then sodium carbonate (2.0 M in water)(7.74 ml, 15.5 mmol) and 1,4-dioxane (35.2 ml, 7.03 mmol) were added. The tube was sealed, stirred at RT for 5 min, and placed in a preheated oil bath at 110° C. After 1 h, LC-MS showed product and byproduct (double coupling), and SM dichlorophthalazine. The reaction was cooled to RT, filtered through a pad of celite with an aid of EtOAc, concentrated, and loaded onto column. The product was purified by column chromatography using Hex to remove the top spot, then 80:20 Hex:EtOAc to collect the product. The product, 1-chloro-4-(4-methylthiophen-2-yl)phthalazine was obtained as yellow solid. LC-MS showed that the product was contaminated with a small amount of SM dichlorophthalazine and biscoupling byproduct. MS m/z=261 [M+1]+. Calcd for C13H9ClN2S: 260.12.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
999 mg
Type
reactant
Reaction Step One
Quantity
721 mg
Type
catalyst
Reaction Step One
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

200 mg of 4-(4-methyl-2-thienyl)phthalazinone and 2 ml of phosphorus oxychloride were dissolved in 4 ml of dichloroethane, and the solution was stirred at 100° C. for 4 hours. The reaction solution was distilled off, and a 1-N aqueous NaOH solution was added thereto under cooling with ice. The solution was extracted with chloroform, dried and concentrated to obtain 206 mg of 1-chloro-4-(4-methyl-2-thienyl)phthalazine.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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